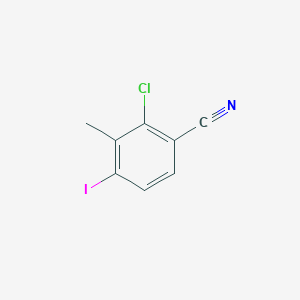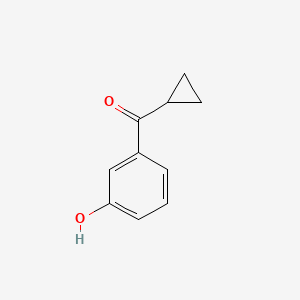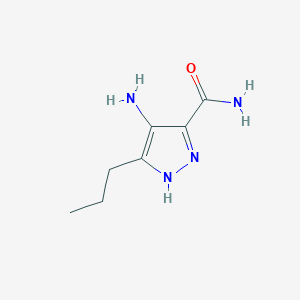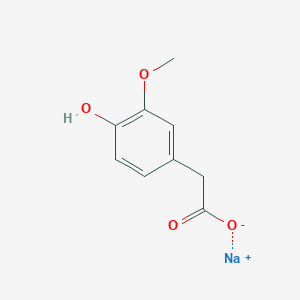
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate
Descripción general
Descripción
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate, also known as sodium homovanillate, is a chemical compound with the molecular formula C9H9NaO4. It is a sodium salt derivative of homovanillic acid, which is a metabolite of dopamine. This compound is known for its antioxidant, analgesic, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of homovanillic acid with sodium hydroxide. The reaction can be represented as follows:
C9H9O4H+NaOH→C9H9NaO4+H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The homovanillic acid is dissolved in water, and sodium hydroxide is added gradually while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the sodium salt in a crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a marker for dopamine metabolism in biological studies.
Medicine: It is investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Analgesic Effect: It modulates pain pathways by interacting with opioid receptors.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Uniqueness
Sodium 2-(4-hydroxy-3-methoxyphenyl)acetate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester counterparts. This property makes it more suitable for aqueous formulations and biological studies .
Propiedades
IUPAC Name |
sodium;2-(4-hydroxy-3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.Na/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;/h2-4,10H,5H2,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJAXSQRDCMLEL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


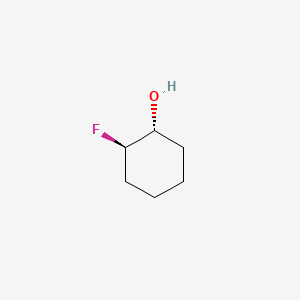
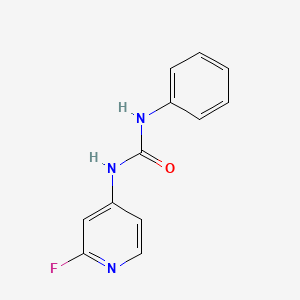
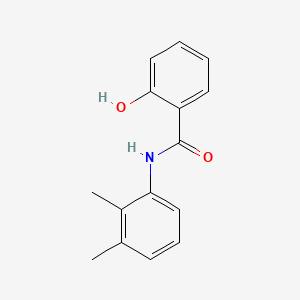
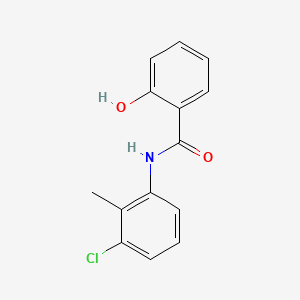
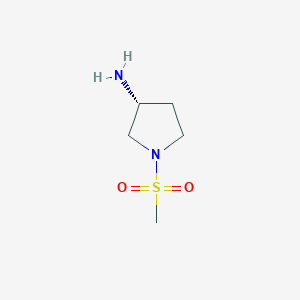
![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)
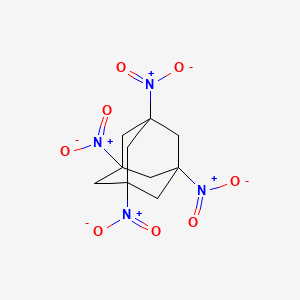
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)
